molecular formula C4H9NO2S B2481426 (Tert-butoxyimino)-L4-sulfanone CAS No. 2567792-04-3

(Tert-butoxyimino)-L4-sulfanone

Cat. No. B2481426
CAS RN: 2567792-04-3
M. Wt: 135.18
InChI Key: QNDHWAYLAJVRCB-UHFFFAOYSA-N
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Description

“(Tert-butoxyimino)-L4-sulfanone” is a chemical compound with the molecular formula C4H9NO2S and a molecular weight of 135.18 . It is also known by the synonyms “N-Sulfinyl-tert-butoxyamine” and "O-(tert-Butyl)-N-sulfinylhydroxylamine" .


Physical And Chemical Properties Analysis

“(Tert-butoxyimino)-L4-sulfanone” is a liquid at 20 degrees Celsius . It has a boiling point of 75 °C/30 mmHg and a specific gravity of 1.06 (20/20) . The compound is air sensitive and should be stored under inert gas .

Scientific Research Applications

Asymmetric N-Heterocycle Synthesis

(tert-Butoxyimino)-lambda4-sulfanone: has gained prominence as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Specifically, it serves as a gold standard among other sulfinamides. Researchers have extensively explored its use in asymmetric N-heterocycle synthesis via sulfinimines. This methodology enables the construction of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often mimic natural product motifs and find applications in drug discovery and development .

Controlled Ring-Opening Polymerization

The compound’s synthetic tunability and similarity to glutamic acid residues in natural proteins make it suitable for biomaterials applications. For instance, (tert-Butoxyimino)-lambda4-sulfanone and its derivatives have been investigated for drug delivery, tissue engineering, theranostic agents, and biosensors. The controlled ring-opening polymerization of related compounds, such as poly(l-glutamic acid), offers exciting possibilities in these fields .

Synthesis of N-Tert-Butyloxycarbonyl-2-Methyl-3-(1H-1,2,4-triazol-1-yl)alanine

In synthetic chemistry, researchers have employed (tert-Butoxyimino)-lambda4-sulfanone for the efficient synthesis of N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine. This strategy involves substituting the O-tosyl group in the oxazoline ring with 1H-1,2,4-triazole, leading to the desired compound. Such amino acid derivatives have potential applications in pharmaceuticals and materials science .

Safety and Hazards

“(Tert-butoxyimino)-L4-sulfanone” is classified as a flammable liquid and vapor . Precautionary measures include keeping the container tightly closed, avoiding heat/sparks/open flames/hot surfaces, and using explosion-proof electrical/ventilating/lighting/equipment . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

2-methyl-2-(sulfinylamino)oxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4(2,3)7-5-8-6/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDHWAYLAJVRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON=S=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2567792-04-3
Record name (tert-Butoxyimino)-λ4-sulfanone
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